1H-pyrrole-3-carbaldehyde
CAS No.: 7126-39-8
Cat. No.: VC21078924
Molecular Formula: C5H5NO
Molecular Weight: 95.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7126-39-8 |
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Molecular Formula | C5H5NO |
Molecular Weight | 95.1 g/mol |
IUPAC Name | 1H-pyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H |
Standard InChI Key | CHNYVNOFAWYUEG-UHFFFAOYSA-N |
SMILES | C1=CNC=C1C=O |
Canonical SMILES | C1=CNC=C1C=O |
Introduction
Chemical Structure and Properties
1H-Pyrrole-3-carbaldehyde is characterized by its distinct molecular structure consisting of a five-membered pyrrole ring with an aldehyde group at position 3. The compound has the molecular formula C₅H₅NO and a molecular weight of 95.10 g/mol. The nitrogen atom in the pyrrole ring contributes to the compound's electronic properties, while the aldehyde group provides a reactive site for further functionalization.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 1H-pyrrole-3-carbaldehyde are summarized in the following table:
Property | Value | Source |
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IUPAC Name | 1H-pyrrole-3-carbaldehyde | |
CAS Number | 7126-39-8 | |
Molecular Formula | C₅H₅NO | |
Molecular Weight | 95.10 g/mol | |
Melting Point | 103.9°C | |
Boiling Point | 238.3°C (at 760 mmHg) | |
Physical Appearance | Crystalline solid | |
InChI | InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |
InChI Key | CHNYVNOFAWYUEG-UHFFFAOYSA-N | |
Canonical SMILES | C1=CNC=C1C=O |
The compound is characterized by its aldehyde functional group, which appears in NMR spectroscopy at approximately δ 9.5 ppm in ¹H NMR and δ 190 ppm in ¹³C NMR, providing definitive evidence of its structure.
Structural Features and Reactivity
The pyrrole ring in 1H-pyrrole-3-carbaldehyde contributes to its aromatic character, with the nitrogen atom participating in the π-electron system. This electronic configuration influences the reactivity of the compound, particularly at the aldehyde functional group. The NH group of the pyrrole ring can act as a hydrogen bond donor, while the aldehyde carbonyl can act as a hydrogen bond acceptor, enabling various intermolecular interactions.
The aldehyde group at position 3 is particularly reactive toward nucleophilic addition reactions, making this compound valuable for further synthetic transformations. The electron-rich pyrrole ring also enables electrophilic substitution reactions at various positions, depending on the reaction conditions and reagents employed.
Synthetic Methods
Understanding the various synthetic approaches to 1H-pyrrole-3-carbaldehyde is crucial for researchers looking to utilize this compound in their work. Several well-established methods exist for its preparation, with the Vilsmeier-Haack reaction being particularly prominent.
Vilsmeier-Haack Reaction
The most common and efficient route to synthesize 1H-pyrrole-3-carbaldehyde involves the Vilsmeier-Haack reaction. This method utilizes pyrrole as the starting material, which undergoes formylation using a combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under the following conditions:
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Pyrrole is dissolved in an appropriate solvent (usually DMF)
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The solution is cooled to 0-5°C
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POCl₃ is added dropwise to form the Vilsmeier complex
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The reaction mixture is gradually warmed to room temperature
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After completion, the reaction is neutralized with a base to isolate the product
This method provides good to excellent yields of 1H-pyrrole-3-carbaldehyde, making it the preferred synthetic route for both laboratory and industrial applications.
Industrial Production Methods
For industrial-scale production, the synthesis of 1H-pyrrole-3-carbaldehyde employs continuous flow processes to enhance efficiency and yield. These processes often incorporate:
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Optimized catalytic systems
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Precise temperature and pressure control
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Continuous monitoring of reaction parameters
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Streamlined purification procedures
These modifications to the traditional batch synthesis improve scalability while maintaining product quality. Industrial production methods aim to minimize waste and maximize atom economy, in line with green chemistry principles.
Chemical Reactivity and Transformations
The reactivity of 1H-pyrrole-3-carbaldehyde stems primarily from two functional groups: the aldehyde moiety and the pyrrole ring. These features enable a wide range of chemical transformations that make this compound valuable in organic synthesis.
Reaction Mechanisms
The reactions involving 1H-pyrrole-3-carbaldehyde typically proceed through well-defined mechanisms. Two particularly important reaction pathways include:
Imine Formation
The aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases). This reaction proceeds through a nucleophilic addition mechanism, where the amine attacks the carbonyl carbon, followed by dehydration to form the C=N bond. This reaction is particularly important for synthesizing nitrogen-containing heterocycles and other biologically active compounds.
Cyclization Reactions
Following imine formation, various cyclization reactions can occur, leading to the formation of complex heterocyclic structures. These cyclizations are critical steps in the synthesis of pharmaceutical intermediates and other valuable compounds.
Notable Derivatives and Their Applications
Derivatives of 1H-pyrrole-3-carbaldehyde have demonstrated significant utility in pharmaceutical research. For example:
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Compounds synthesized via Mannich reactions have shown promising activity against various cancer cell lines.
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Derivatives with additional functional groups on the pyrrole ring exhibit enhanced biological properties, including antimicrobial and anti-inflammatory activities.
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Metal complexes of pyrrole-3-carbaldehyde derivatives serve as catalysts in various organic transformations.
Comparative Analysis with Structurally Related Compounds
To better understand the unique properties and applications of 1H-pyrrole-3-carbaldehyde, it is valuable to compare it with structurally related pyrrole derivatives. This comparison highlights the effects of various substituents on physical properties, reactivity, and potential applications.
Structural and Molecular Properties Comparison
The following table compares 1H-pyrrole-3-carbaldehyde with several structurally related compounds:
Effects of Structural Modifications
The structural modifications observed in these related compounds lead to significant changes in their physical and chemical properties:
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Substituent Effects: The parent compound (1H-pyrrole-3-carbaldehyde) lacks bulky substituents, making it less sterically hindered compared to derivatives with phenyl or halogenated aryl groups.
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Electronic Effects: The 5-(2-fluorophenyl) derivative introduces an electron-withdrawing fluorine atom, which enhances the electrophilicity of the aldehyde group compared to the parent compound . Similarly, the 3-bromophenyl derivative shows altered electronic properties due to the bromo substituent .
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N-Substitution: The N-substituted derivative (1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde) demonstrates different reactivity patterns compared to the NH-pyrrole derivatives. The absence of the NH proton prevents certain hydrogen-bonding interactions and alters the compound's solubility profile .
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Melting Points: The introduction of aromatic substituents generally increases the melting points of these compounds, with 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde having a melting point of 133°C compared to 103.9°C for the parent compound.
Applications in Organic Synthesis and Medicinal Chemistry
1H-Pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis, with applications spanning from pharmaceutical development to materials science.
Pharmaceutical Applications
The compound plays a significant role in medicinal chemistry as a precursor to various bioactive molecules. Some notable applications include:
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Potassium-Competitive Acid Blockers: Derivatives of pyrrole-3-carbaldehyde, particularly those with additional aryl substituents like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, are used in the synthesis of potassium-competitive acid blockers (P-CABs) such as vonoprazan fumarate . These compounds are employed in treating acid-related diseases including gastric ulcers, duodenal ulcers, and reflux esophagitis.
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Anti-Cancer Agents: Several derivatives synthesized through Mannich reactions and other modifications have shown promising activity against various cancer cell lines, highlighting the potential of this scaffold in oncology research.
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Anti-Inflammatory Compounds: Modifications of the pyrrole core structure have yielded compounds with significant anti-inflammatory properties, making them potential candidates for treating inflammatory disorders.
Synthetic Intermediates
Beyond its direct pharmaceutical applications, 1H-pyrrole-3-carbaldehyde serves as a valuable intermediate in the synthesis of:
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Complex heterocyclic structures with potential biological activities
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Ligands for coordination chemistry and catalysis
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Functional materials with specialized optical or electronic properties
Research Trends and Future Directions
Current research involving 1H-pyrrole-3-carbaldehyde focuses on several promising areas:
Novel Synthetic Methodologies
Researchers are developing improved synthetic routes to 1H-pyrrole-3-carbaldehyde and its derivatives, with emphasis on:
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Greener chemistry approaches utilizing catalytic methods
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One-pot multi-component reactions to streamline synthesis
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Stereoselective modifications for targeted applications
Expanded Applications
Emerging applications of 1H-pyrrole-3-carbaldehyde and its derivatives include:
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Development of new pharmaceutical agents targeting previously unexplored biological pathways
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Materials science applications, particularly in sensor technology and electronic materials
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Catalytic applications, where pyrrole derivatives serve as ligands in transition metal catalysis
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